4-[(3-Aminopyridin-2-yl)amino]phenol
Overview
Description
4-[(3-Aminopyridin-2-yl)amino]phenol is an organic compound with the molecular formula C11H11N3O. It is known for its unique structure, which includes both a phenol and an aminopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopyridin-2-yl)amino]phenol typically involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which is then reduced to this compound. The reduction can be carried out using sodium sulfide in aqueous media, which is a cost-effective and efficient method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Aminopyridin-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products depending on the substituents used.
Scientific Research Applications
4-[(3-Aminopyridin-2-yl)amino]phenol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitumor agents, such as ABT-751, which inhibits tubulin polymerization.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(3-Aminopyridin-2-yl)amino]phenol in medicinal applications involves its interaction with tubulin, a protein that is essential for cell division. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, thereby preventing the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitropyridin-2-ylamino)phenol: A precursor in the synthesis of 4-[(3-Aminopyridin-2-yl)amino]phenol.
2-(2-Aminopyrimidin-4-yl)phenol: Another compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
4-[(3-Aminopyridin-2-yl)amino]phenol, also known as Fabiatrin, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Fabiatrin exhibits significant interactions with various enzymes and proteins, influencing several biological pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Cell Signaling Modulation : The compound modulates cell signaling in immune cells, affecting gene expression and cytokine production.
- Stability and Dosage Effects : In laboratory settings, Fabiatrin's effects are dose-dependent; low doses demonstrate anti-inflammatory properties without notable toxicity.
The precise mechanism of action for Fabiatrin is still under investigation. However, it is believed to interact with specific biomolecules, such as enzymes and receptors, to exert its biological effects. Key points include:
- Binding Affinity : The compound binds to molecular targets that modulate cellular processes.
- Metabolic Pathways : It interacts with cytochrome P450 enzymes, impacting its metabolism and clearance from the body.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Fabiatrin:
- Antibacterial Properties : In vitro tests have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .
Table 1: Antibacterial Activity of Fabiatrin
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Antifungal Activity
Fabiatrin also shows antifungal activity against pathogens such as Candida albicans:
- Activity Against Fungi : The compound exhibited MIC values of 16.69 to 78.23 µM against C. albicans, indicating moderate antifungal potential .
Study on Anti-inflammatory Effects
A notable case study involved administering varying doses of Fabiatrin in animal models to assess its anti-inflammatory effects:
- Findings : At low doses, the compound significantly reduced pro-inflammatory cytokines without inducing toxicity, suggesting its potential as a therapeutic agent for inflammatory diseases.
Study on Cancer Cell Lines
Another significant study evaluated the effects of Fabiatrin on cancer cell lines:
Properties
IUPAC Name |
4-[(3-aminopyridin-2-yl)amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-7,15H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIMNUBAYDJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446053 | |
Record name | 4-[(3-aminopyridin-2-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78750-68-2 | |
Record name | 4-[(3-Amino-2-pyridinyl)amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78750-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-aminopyridin-2-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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